5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol
Description
5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol (molecular formula: C₅H₉N₃S₂) is a thiadiazole derivative featuring an isopropylamino substituent at position 5 and a thiol group at position 2 of the heterocyclic core. This compound is structurally characterized by its sulfur- and nitrogen-rich aromatic ring, which confers unique electronic properties and reactivity. It is synthesized via cyclization reactions involving thiosemicarbazides and carbon disulfide under basic conditions, a method common to many 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
5-(propan-2-ylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-3(2)6-4-7-8-5(9)10-4/h3H,1-2H3,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJGHPKZGZWYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NNC(=S)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750608-54-9 | |
| Record name | 5-[(propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of isopropylamine with 2-chloro-1,3,4-thiadiazole-5-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The amino group (-NH2) and sulfur functionalities in the thiadiazole ring allow substitution with nucleophiles. Examples include:
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids:
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Disulfide (-S-S-) | Mild acidic/basic conditions | |
| Iodine (I₂) | Sulfonic acid (-SO₃H) | Aqueous solutions |
Cyclization Reactions
The thiadiazole core can participate in annelation reactions to form fused heterocycles. For example:
-
Thiazolo[2,3-b] thiadiazoles : Formed via acid-promoted cyclization with phenacyl bromide derivatives .
-
Imidazo[2,1-b] thiadiazoles : Synthesized through condensation with α-halocarbonyl compounds .
Condensation Reactions
The amino group reacts with carbonyl compounds to form imine derivatives:
| Reactant | Product | Application | Reference |
|---|---|---|---|
| Aldehydes/ketones | Schiff bases | Anti-depressant activity | |
| β-diketones | Enamine derivatives | Potential bioactivity |
Characterization Techniques
Scientific Research Applications
The biological activity of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol has been extensively studied, revealing several promising applications:
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have reported IC50 values ranging from 0.794 µM to over 12 µM against different cancer types, indicating potent antiproliferative activity.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by interfering with the cell cycle and inhibiting specific enzymes involved in tumor growth. Its thiol group can form covalent bonds with cysteine residues in proteins, leading to functional inhibition.
Antimicrobial Activity
Preliminary studies suggest that 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol may possess antimicrobial properties:
- Bacterial Activity : The compound has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It also displays antifungal properties against various fungal strains.
Structure-Activity Relationship (SAR)
The structure of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol significantly influences its biological activity:
- Substituents Impact Activity : Variations in substituents on the phenyl ring can enhance or diminish cytotoxicity against cancer cells.
- Comparative Analysis : Compared to similar compounds like 5-amino-1,3,4-thiadiazole-2-thiol or 2-amino-5-mercapto-1,3,4-thiadiazole, this compound's unique steric and electronic properties contribute to its promising potential in drug development.
Table of Biological Activities
| Activity Type | Details |
|---|---|
| Anticancer | Significant cytotoxic effects; IC50 values between 0.794 µM - 12 µM |
| Antimicrobial | Moderate to significant activity against Gram-positive and Gram-negative bacteria; antifungal properties observed |
| Mechanism | Induces apoptosis; inhibits enzymes; interferes with cell cycle |
Notable Studies
- Thiadiazole Derivatives as Anticancer Agents : A study evaluated various thiadiazole derivatives for anticancer activity and reported promising results for those containing the thiol group .
- Synthesis and Evaluation of New Derivatives : Research focused on synthesizing new derivatives that demonstrated enhanced antifungal activity compared to existing treatments .
- Cytotoxicity Evaluation : A series of studies assessed the cytotoxic effects of thiadiazole derivatives against multiple cancer cell lines, confirming their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Bulky substituents (e.g., cyclohexyl) increase hydrophobicity, enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) polarize the thiadiazole ring, improving corrosion inhibition via stronger metal surface adsorption .
- Bioactivity : Aromatic substituents (e.g., thiophen-2-ylmethyl) enhance antimicrobial and anticancer activity due to π-π interactions with biological targets .
Antimicrobial and Anticancer Effects
- 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol: Exhibits moderate antimicrobial activity, likely due to its balanced lipophilicity and thiol-mediated redox disruption .
- Nitro-phenyl derivatives (e.g., 5-(4-nitrophenylamino)-1,3,4-thiadiazole-2-thione): Show potent inhibition of Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) attributed to nitro group-induced oxidative stress .
- Thiophene-containing analogs (e.g., 5-[(thiophen-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol): Demonstrate superior anticancer activity (IC₅₀: 12–18 µM in lung adenocarcinoma cells) via apoptosis induction and Akt pathway suppression .
Analgesic and Anti-inflammatory Activity
- 5-Aminoalkyl/aryl-1,3,4-thiadiazole derivatives: Compounds like 5-(3-methoxypropylamino) analogs exhibit antinociceptive effects (ED₅₀: 25 mg/kg) by modulating opioid receptors without gastrointestinal toxicity .
Corrosion Inhibition Efficiency
Thiadiazoles are effective corrosion inhibitors in acidic environments. Comparative studies reveal:
| Compound | Inhibition Efficiency (%) | Metal Substrate | Conditions | Mechanism |
|---|---|---|---|---|
| 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol | 85–90 | Mild steel | 1 M HCl, 298 K | Adsorption via S and N atoms |
| 5-(Ethylthio)-1,3,4-thiadiazole-2-amine | 78–82 | Copper | 0.5 M H₂SO₄, 303 K | Thiolate layer formation |
| AMT (5-amino-1,3,4-thiadiazole-2-thiol) | 92–95 | Silver | NaCl solution, 298 K | Chelation with metal ions |
Key Factors :
Biological Activity
5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol, also known as isopropylamino thiadiazole, is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of 5-[(propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of isopropylamine with 2-thiol derivatives of 1,3,4-thiadiazole. The compound's structure can be characterized by various spectroscopic methods including IR and NMR spectroscopy. The key functional groups include the thiol (-SH) and the thiadiazole ring which are crucial for its biological activity.
Biological Activity Overview
The biological activities of 5-[(propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol have been studied extensively. The following sections summarize its antimicrobial, anticancer, and other pharmacological properties.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to 5-[(propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol have shown effective antibacterial activity against various strains. A study indicated that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Thiadiazole Derivative A | 16 | Staphylococcus aureus |
| Thiadiazole Derivative B | 31.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has also been highlighted in several studies:
- Cytotoxicity : Research shows that derivatives of 1,3,4-thiadiazoles can inhibit cell growth in various cancer cell lines. For example, a series of compounds demonstrated IC50 values ranging from 0.28 to 10 μg/mL against human breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Cell Line | IC50 (μg/mL) | Compound |
|---|---|---|
| MCF-7 | 0.28 | Compound X |
| A549 | 0.52 | Compound Y |
Other Pharmacological Activities
In addition to antimicrobial and anticancer effects, thiadiazole derivatives exhibit a range of other biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in vitro.
- Anticonvulsant Properties : A review indicated that certain thiadiazole derivatives possess anticonvulsant activity comparable to standard medications .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of synthesized thiadiazoles against bacterial strains and found that compounds with specific substitutions on the thiadiazole ring showed enhanced antibacterial activity compared to their unsubstituted counterparts .
- Cytotoxicity in Cancer Cells : Another research project focused on the anticancer properties of a new series of thiadiazoles. The results indicated that modifications at the C-5 position significantly increased cytotoxicity against human colon cancer cells (HCT116), with some compounds achieving IC50 values as low as 3.29 μg/mL .
Q & A
Q. What advanced analytical techniques are required to resolve overlapping signals in complex derivatives?
- Methodology :
- 2D NMR (HSQC, HMBC) : Assigns carbon-proton correlations in crowded spectra .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns for exact mass confirmation .
- X-ray Crystallography : Determines absolute configuration of crystalline derivatives .
Methodological Challenges and Solutions
Q. How can researchers address low yields in multi-step syntheses of thiadiazole-triazole hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
